
N-(Diphenylphosphoryl)-N-methyl-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes a diphenylphosphoryl group, a methylamino group, and a 3-methylpentanoic acid backbone. Its stereochemistry is defined by the (2S,3S) configuration, which plays a crucial role in its chemical behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid typically involves multi-step organic synthesis. One common approach is the condensation of diphenylphosphoryl chloride with a suitable amine, followed by the introduction of the 3-methylpentanoic acid moiety. The reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or other reduced forms.
Substitution: The amino and phosphoryl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in various chemical reactions and processes.
Biology
The compound’s chiral nature makes it valuable in biological research, particularly in the study of enzyme interactions and protein folding. It can serve as a model compound for understanding chiral recognition and binding in biological systems.
Medicine
In medicine, (2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid has potential applications in drug development. Its ability to interact with specific molecular targets can lead to the discovery of new therapeutic agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, material science, and the development of advanced polymers.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The diphenylphosphoryl group can engage in hydrogen bonding and electrostatic interactions, while the methylamino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphoryl derivatives: Compounds with similar diphenylphosphoryl groups but different substituents.
Chiral amino acids: Other chiral amino acids with similar structural features.
Uniqueness
(2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid stands out due to its specific (2S,3S) configuration and the presence of both diphenylphosphoryl and methylamino groups. This unique combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62369-77-1 |
|---|---|
Formule moléculaire |
C19H24NO3P |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(2S,3S)-2-[diphenylphosphoryl(methyl)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C19H24NO3P/c1-4-15(2)18(19(21)22)20(3)24(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,18H,4H2,1-3H3,(H,21,22)/t15-,18-/m0/s1 |
Clé InChI |
HEFWOAQKSSXHJE-YJBOKZPZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCC(C)C(C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B12909683.png)

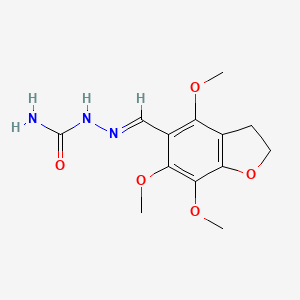

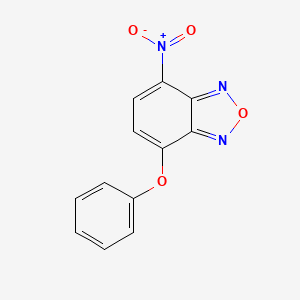

![4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one](/img/structure/B12909700.png)

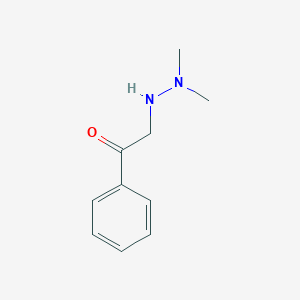
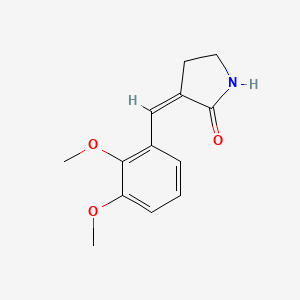
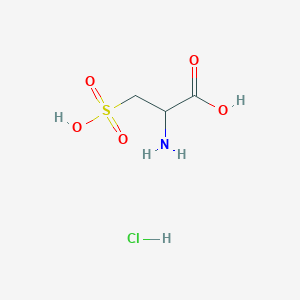
![3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12909742.png)

![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)
